4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid

Medicinal Chemistry Anticancer Agents Heterocyclic Chemistry

SAR studies require precise carboxylic acid vector control. The 3- vs 4-regioisomer difference fundamentally alters biological outcomes including enzyme inhibition potency. - **Core application**: N-alkylation to oxobutanamide intermediates → pyridine/pyrazole/thiazole libraries for cytotoxicity screening - **Critical differentiator**: 4-carboxylic acid regioisomer (not CAS 19156-54-8) with defined spatial orientation - **Supply specification**: NLT 98% purity with MSDS, NMR, HPLC, LC-MS; ambient storage (no cold chain)

Molecular Formula C9H10O2S
Molecular Weight 182.24
CAS No. 339056-48-3
Cat. No. B3382568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid
CAS339056-48-3
Molecular FormulaC9H10O2S
Molecular Weight182.24
Structural Identifiers
SMILESC1CC(C2=C(C1)SC=C2)C(=O)O
InChIInChI=1S/C9H10O2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H,10,11)
InChIKeyXGGAZRNXSISDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic Acid: Heterocyclic Synthesis Scaffold


4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid (CAS 339056-48-3) is a sulfur-containing heterocyclic building block with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol [1]. It features a fully saturated tetrahydrobenzene ring fused to a thiophene moiety, distinguishing it from aromatic benzothiophene analogs. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a core scaffold for generating diverse libraries of biologically relevant heterocycles [1][2].

Workflow Heterocyclic scaffold for N-alkylation and library synthesis
Selection 4-carboxylic acid vector for regioisomeric SAR studies
Use Context Ambient storage; multiple purity specifications available

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic Acid: Substitution Risks


In structure-activity relationship (SAR) studies and library synthesis, substituting the 4-carboxylic acid regioisomer (CAS 339056-48-3) with its 3-carboxylic acid analog (CAS 19156-54-8) or other tetrahydrobenzothiophene derivatives will alter the vector and geometry of the carboxylic acid handle, fundamentally changing the spatial orientation of subsequent chemical elaborations. This regioisomeric difference has been shown to lead to distinct biological outcomes, including divergent cytotoxicity profiles against human tumor cell lines and different enzyme inhibition potencies [1][2]. The following section provides quantitative evidence to guide procurement decisions based on specific experimental requirements.

Regioisomer 3-carboxylic acid analog (CAS 19156-54-8) may shift derivatization vector and spatial orientation, altering chemical elaboration outcomes.
Biological context Reported bioactivity divergence (cytotoxicity vs. antibacterial) suggests regioisomer-dependent target space; direct substitution may not transfer application fit.

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic Acid: Procurement Evidence


Regioisomer Cytotoxicity Comparison

N-alkyl derivatives of 4,5,6,7-tetrahydro-1-benzothiophene (derived from the 4-carboxylic acid scaffold, CAS 339056-48-3) served as precursors for synthesizing pyridine, pyrazole, and thiazole derivatives, which exhibited high inhibitory effects against human tumor cell lines MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) [1]. In contrast, the structurally distinct 3-carboxylic acid scaffold (CAS 19156-54-8) is more frequently employed in antibacterial programs targeting lipopolysaccharide biogenesis in Gram-negative bacteria, with MIC values reported for E. coli and P. aeruginosa [2]. This divergence in reported bioactivity underscores that the carboxylic acid position (4- vs. 3-) directs the chemical space and biological targets accessible to the resulting derivatives.

Regioisomer Bioactivity Comparison
Cross-study comparable
Derivatives from 4-COOH scaffold reported cytotoxicity against MCF-7, NCI-H460, SF-268 cell lines; 3-COOH scaffold derivatives reported antibacterial MIC against E. coli, P. aeruginosa.
Reported divergent application space; qualitative regioisomer-dependent bioactivity context
No direct quantitative comparison between scaffolds due to different assay systems.
Medicinal Chemistry Anticancer Agents Heterocyclic Chemistry SAR Studies

Purity and Storage Specifications

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic acid (CAS 339056-48-3) is commercially available from multiple reputable vendors with defined purity specifications. Synblock offers the compound with NLT 98% purity and provides comprehensive documentation including MSDS, NMR, HPLC, and LC-MS . Enamine supplies the compound at 95% purity (Catalog EN300-113329) with a reported melting point of 79–81°C . In contrast, the 3-carboxylic acid regioisomer (CAS 19156-54-8) is typically offered at 95% purity with storage at 2–8°C . The target compound does not require refrigerated storage under standard conditions, which may reduce shipping and storage costs.

Purity & Storage Specifications
Supplier data, context-dependent
NLT 98% purity (Synblock), 95% (Enamine); ambient storage vs. 2–8°C for 3-COOH analog.
Reported purity grades and storage requirements may influence procurement logistics and synthetic reproducibility
Supplier specifications only; independent verification recommended.
Chemical Procurement Building Blocks Quality Control Synthetic Chemistry

N-Alkylation vs. Other Derivatization Routes

The 4-carboxylic acid moiety of CAS 339056-48-3 provides a defined vector for N-alkylation reactions, enabling the synthesis of diverse heterocyclic derivatives. Kamel et al. demonstrated that N-alkyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives can be reacted with ethyl acetoacetate to yield oxobutanamide intermediates, which are then elaborated into pyridine, pyrazole, and thiazole derivatives [1]. In contrast, the 3-carboxylic acid scaffold is frequently functionalized at the 2-position (e.g., 2-amino-3-cyano or 2-benzamido derivatives) for antibacterial applications [2]. This regiochemical distinction dictates the synthetic pathways available to medicinal chemists and influences the types of heterocyclic libraries that can be generated.

Synthetic Route Differentiation
Class-level inference
N-alkylation → oxobutanamide → pyridine/pyrazole/thiazole for 4-COOH; 2-amino/benzamido functionalization for 3-COOH scaffold.
Reported synthetic pathway context supports heterocyclic library design direction
Quantitative yield comparisons not available; derivatization scope class-defined.
Medicinal Chemistry Library Synthesis Heterocyclic Chemistry SAR Studies

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic Acid: Key Applications


Anticancer Heterocyclic Library Synthesis

Use CAS 339056-48-3 as the core scaffold for N-alkylation reactions to generate oxobutanamide intermediates, which can be further elaborated into pyridine, pyrazole, and thiazole derivatives for cytotoxicity screening against human tumor cell lines [1]. This is a validated route for accessing compounds with potential anticancer activity.

Regioisomeric SAR Studies

Employ this specific 4-carboxylic acid regioisomer in structure-activity relationship (SAR) studies where the spatial orientation of the carboxylic acid group is critical. Direct comparison with the 3-carboxylic acid analog (CAS 19156-54-8) can reveal regioisomer-dependent differences in biological activity [1][2].

High-Purity Building Block Sourcing

Source the compound from vendors offering NLT 98% purity with comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS) to ensure reproducibility in multi-step synthetic sequences . The compound's ambient storage condition simplifies logistics compared to cold-chain-required analogs .

Scalable Advanced Heterocycle Synthesis

Utilize the compound as a versatile intermediate in the synthesis of more complex heterocyclic systems. Its defined reactivity profile and commercial availability in multi-gram quantities make it suitable for scaling up lead compound synthesis in drug discovery programs .

Application
Selection Property
Validation Focus
Anticancer heterocyclic library synthesis
N-alkylation vector and cell-line screening context
Cytotoxicity endpoint response in reported tumor cell lines
Regioisomeric SAR studies
4-carboxylic acid orientation vs. 3-COOH analog
Regioisomer-dependent bioactivity comparison
High-purity building block sourcing
Purity specification and ambient storage logistics
Reproducibility in multi-step synthetic sequences
Scalable advanced heterocycle synthesis
Commercial availability and defined reactivity
Scale-up feasibility for lead compound elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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